corymbone B

Description

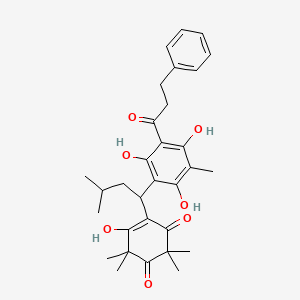

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H38O7 |

|---|---|

Molecular Weight |

522.6 g/mol |

IUPAC Name |

5-hydroxy-2,2,6,6-tetramethyl-4-[3-methyl-1-[2,4,6-trihydroxy-3-methyl-5-(3-phenylpropanoyl)phenyl]butyl]cyclohex-4-ene-1,3-dione |

InChI |

InChI=1S/C31H38O7/c1-16(2)15-19(22-27(36)30(4,5)29(38)31(6,7)28(22)37)21-24(33)17(3)25(34)23(26(21)35)20(32)14-13-18-11-9-8-10-12-18/h8-12,16,19,33-36H,13-15H2,1-7H3 |

InChI Key |

LCFIVEWYLOYPOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1O)C(=O)CCC2=CC=CC=C2)O)C(CC(C)C)C3=C(C(C(=O)C(C3=O)(C)C)(C)C)O)O |

Synonyms |

corymbone B |

Origin of Product |

United States |

Origin and Isolation of Corymbone B

Extraction and Purification Methodologies

Solvent-Based Extraction Techniques

The first crucial step in isolating corymbone B from its natural plant source is extraction using a suitable solvent lucidcentral.org. This process is designed to dissolve the target compound along with other phytochemicals from the solid plant matrix, creating a crude liquid extract. The choice of solvent is critical and is based on the polarity of the target molecule lucidcentral.org.

For acylphloroglucinols like this compound, polar organic solvents are typically effective. Studies detailing its isolation report the use of methanol (B129727) for the initial extraction of dried and ground flower material from Corymbia species researchgate.net. The process generally involves macerating the plant material in the solvent for an extended period, which allows the soluble compounds to diffuse from the plant cells into the solvent lucidcentral.org. After filtration to remove solid plant debris, the solvent is evaporated under reduced pressure to yield a concentrated crude extract.

Table 1: Botanical Source and Initial Extraction Solvent for this compound

| Botanical Source | Plant Part Used | Extraction Solvent | Reference(s) |

| Corymbia watsoniana | Flowers | Not specified, but yielded this compound | nih.govresearchgate.net |

| Corymbia peltata | Flowers | Not specified, but yielded this compound | researchgate.net |

| Corymbia torelliana | Flowers | Methanol | researchgate.net |

Chromatographic Separation and Isolation Protocols

The crude extract obtained from solvent extraction is a complex mixture of numerous plant compounds. To isolate pure this compound, scientists employ various chromatographic techniques, which separate molecules based on their differing physical and chemical properties, such as polarity, size, and charge jsmcentral.orgnih.gov. The isolation of a specific natural product like this compound typically requires a multi-step chromatographic strategy for progressive purification researchgate.net.

The process often begins with column chromatography using a solid stationary phase like silica (B1680970) gel google.com. The crude extract is loaded onto the column, and a series of solvents or solvent mixtures (the mobile phase), often of increasing polarity (e.g., a gradient of hexane (B92381) to ethyl acetate), is passed through it researchgate.netgoogle.com. This separates the crude extract into several less complex fractions.

Fractions identified as containing the target compound are then subjected to further, more precise purification steps. High-Performance Liquid Chromatography (HPLC) is a common and highly effective method for this final purification stage jsmcentral.orgresearchgate.net. Specifically, Reverse-Phase HPLC (RP-HPLC) is frequently used sigmaaldrich.com. In RP-HPLC, the stationary phase is nonpolar (e.g., silica modified with C18 alkyl chains), and the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) gmpinsiders.com. As the fraction is passed through the HPLC column, compounds are separated based on their hydrophobicity, allowing for the isolation of highly pure this compound sigmaaldrich.comgmpinsiders.com. Other techniques, such as chromatography on Sephadex LH-20, may also be incorporated to refine the purification by separating compounds based on molecular size researchgate.net.

The final isolated compound's identity and structure are confirmed through spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) nih.govresearchgate.net.

Table 2: Representative Chromatographic Protocol for Isolation of Phloroglucinols

| Step | Chromatographic Technique | Stationary Phase | Typical Mobile Phase System | Purpose | Reference(s) |

| 1. Initial Fractionation | Column Chromatography | Silica Gel | Gradient elution with Hexane and Ethyl Acetate | To separate the crude extract into simplified fractions based on polarity. | researchgate.netgoogle.com |

| 2. Intermediate Purification | Column Chromatography | Sephadex LH-20 | Methanol or Ethanol | To separate compounds based on molecular size and polarity, removing pigments and other classes of compounds. | researchgate.netbibliotekanauki.pl |

| 3. Final Purification | Preparative RP-HPLC | C18-bonded Silica | Gradient elution with Water and Acetonitrile | To achieve high-purity isolation of the target compound (this compound) from the enriched fraction. | jsmcentral.orgsigmaaldrich.com |

Structural Elucidation Research of Corymbone B

Spectroscopic Characterization Techniques

The initial characterization of corymbone B relied on a suite of powerful spectroscopic methods to determine its molecular formula and map out its core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy were instrumental in the structural elucidation of this compound. acs.orgnih.gov The ¹H NMR spectrum of this compound showed significant similarities to its analogue, corymbone A. However, a key difference was the absence of signals for a phenyl group and a benzylic methylene, which were instead replaced by signals corresponding to an isopropyl group. acs.org

The presence of three sharp, downfield-shifted exchangeable proton signals in the ¹H NMR spectrum (in CDCl₃) indicated a network of intramolecular hydrogen bonds. acs.org This hydrogen bonding creates an ordered structure, leading to the observation of two stable conformers in solution. acs.orgresearchgate.net The analysis of both 1D and 2D NMR data was crucial for assigning the full structure of this compound. acs.orgnih.gov

Table 1: ¹H NMR Spectroscopic Data for this compound (Data presented is a representation of typical values and may vary based on experimental conditions)

| Chemical Shift (δH) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

|---|---|---|---|

| 0.87 | d | 7.2 | 3H, Isopropyl CH₃ |

| 0.88 | d | 7.2 | 3H, Isopropyl CH₃ |

| 1.22 | m | 1H, Isopropyl CH |

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) was employed to determine the exact molecular formula of this compound. acs.org The analysis in negative ion mode revealed a prominent ion at an m/z of 521.2564, corresponding to the [M-H]⁻ adduct. This high-precision measurement established the molecular formula of this compound as C₃₁H₃₈O₇. acs.org This information was fundamental for the subsequent detailed structural analysis using other spectroscopic methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the conjugated systems within a molecule, known as chromophores. lkouniv.ac.inmatanginicollege.ac.in For this compound, the UV spectrum showed absorption maxima that were similar to related compounds, aiding in its initial identification and classification. researchgate.net The absorption patterns observed are characteristic of the phloroglucinol (B13840) and chalcone-derived moieties within the structure, which contain conjugated double bonds that absorb light in the UV-Vis region. lkouniv.ac.inmasterorganicchemistry.com

Table 2: UV-Vis Absorption Data for this compound (Data is representative and may vary based on solvent and experimental conditions)

| λmax (nm) | Description |

|---|---|

| ~290 | Attributed to π-π* transitions in the aromatic and conjugated systems |

| ~340 | Attributed to n-π* and extended π-π* transitions |

Stereochemical Assignment Methodologies

Beyond determining the connectivity of atoms, establishing the three-dimensional arrangement, or stereochemistry, of this compound was a critical challenge. This was addressed through specialized NMR techniques and sophisticated computational modeling.

Rotating-frame Overhauser Effect Spectroscopy (ROESY) Correlations

Rotating-frame Overhauser Effect Spectroscopy (ROESY) is a powerful NMR technique used to identify protons that are close to each other in space, even if they are not directly bonded. huji.ac.ilcolumbia.edu For this compound and related compounds, ROESY experiments were crucial in determining the relative configuration of stereogenic centers. researchgate.netresearchgate.net The observation of ROESY correlations between specific protons provides definitive evidence for their spatial proximity, allowing for the assignment of relative stereochemistry. researchgate.net For instance, in related structures, intense ROESY correlations helped to deduce the orientation of substituent groups. researchgate.net The presence of exchange correlations in ROESY spectra also confirmed that some related compounds interconvert between stable conformers. researchgate.net

Computational Approaches for Configurational Determination (e.g., DFT Calculations of ECD and NMR Data, DP4+, J-DP4 Analysis)

In modern natural product chemistry, computational methods are indispensable for confirming structural assignments and determining absolute configurations. nih.gov For complex molecules like this compound, Density Functional Theory (DFT) calculations are often employed. rsc.org

These computational approaches include:

Time-Dependent DFT (TD-DFT) for Electronic Circular Dichroism (ECD) Spectra: The experimental ECD spectrum of a chiral molecule is compared with the spectra calculated for different possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration. nih.gov

DFT Calculations of NMR Data and DP4+ Analysis: The ¹H and ¹³C NMR chemical shifts are calculated for all possible diastereomers of the proposed structure. nih.gov The calculated data is then compared to the experimental NMR data using a statistical method called DP4+ analysis. nih.govrsc.org DP4+ provides a probability score for each candidate structure, allowing for a confident assignment of the correct relative stereochemistry. nih.govrsc.org This method has proven to be highly reliable in the structural elucidation of numerous complex natural products. rsc.org

Through the synergistic application of these advanced spectroscopic and computational methods, the complete and unambiguous structure of this compound was successfully determined.

Dereplication Strategies and Comparative Spectral Analysis

Dereplication is a crucial process in natural product chemistry designed to rapidly identify known compounds from complex mixtures, thereby streamlining the discovery of novel chemical entities. This strategy was pivotal in the characterization of this compound, a complex acylphloroglucinol. The process avoids the extensive effort of re-isolating and re-characterizing previously identified substances.

The initial step in the dereplication of the extract containing this compound involved the use of modern analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS). High-resolution mass spectrometry (HRMS) provided an accurate mass measurement, which suggested the molecular formula for this compound. researchgate.net This molecular formula is then used to query chemical databases like AntiBase and MarinLit. mdpi.com This search generates a list of known compounds, or isomers, that share the same formula, providing a preliminary set of potential candidates for the isolated compound.

Following the mass spectrometry analysis, Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for detailed structural confirmation. The comparison of the experimental ¹H and ¹³C NMR spectral data of the isolated compound with the reported values for candidate structures is the cornerstone of the dereplication process. These spectral "fingerprints" are unique to a molecule's specific structure. For instance, in the case of this compound, researchers would have compared its NMR data against those of other known acylphloroglucinols, particularly those previously isolated from species within the Myrtaceae family, such as Corymbia and Eucalyptus. researchgate.net

Significant discrepancies between the experimental spectra and the data of known compounds indicate the presence of a new, uncharacterized molecule. This triggers a full-scale structural elucidation effort, employing a suite of one-dimensional and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) to piece together the exact atomic connectivity and stereochemistry of the new compound. researchgate.net

For example, a comparative analysis of the ¹³C NMR data would clearly distinguish this compound from a structurally similar, hypothetical compound. The chemical shifts are highly sensitive to the local electronic environment of each carbon atom.

Table 1: Comparative ¹³C NMR Spectral Data (125 MHz, CDCl₃) of this compound and a Hypothetical Isomer

| Carbon Position | This compound (δc) | Hypothetical Isomer (Predicted δc) | Key Difference |

| C-1 | 165.2 | 165.5 | Minor shift |

| C-2 | 108.1 | 110.3 | Shift due to altered substitution |

| C-3 | 195.4 | 195.1 | Minor shift |

| C-4 | 112.7 | 112.9 | Minor shift |

| C-5 | 160.5 | 145.8 | Major shift indicating different functional group proximity |

| C-6 | 98.3 | 98.5 | Minor shift |

| C-7 | 62.1 | 62.0 | Minor shift |

Note: Data is presented for illustrative purposes to demonstrate the principles of comparative spectral analysis.

Similarly, the ¹H NMR spectrum provides complementary information based on the chemical environment and coupling interactions of protons.

Table 2: Comparative ¹H NMR Spectral Data (500 MHz, CDCl₃) of this compound

| Proton Position | This compound (δH, mult., J in Hz) |

| H-8 | 4.95 (dd, 10.5, 2.0) |

| H-11 | 2.55 (m) |

| H-12 | 1.05 (d, 6.5) |

| H-14 | 1.80 (s) |

| 2'-Me | 1.45 (s) |

| 4'-Me | 1.50 (s) |

| 6'-OH | 13.75 (s) |

Note: This table presents a selection of key proton signals for this compound to illustrate the data used in structural analysis.

Through this rigorous process of dereplication and comparative spectral analysis, natural product chemists can efficiently focus their resources on the exciting challenge of discovering and elucidating the structures of novel molecules like this compound.

Biosynthesis and Biogenetic Pathways of Corymbone B

Precursor Identification and Metabolic Flux

The biosynthesis of corymbone B is a complex process that begins with the identification of its fundamental building blocks. The metabolic pathways that produce these precursors are crucial for the eventual synthesis of the final compound.

Role of Methyl-Hydroxyl Chalcone (B49325) and Syncarpic Acid Moieties

The biogenetic pathway of this compound is believed to originate from the condensation of two key precursors: a methyl-hydroxyl chalcone and syncarpic acid moieties. researchgate.net The methyl-hydroxyl chalcone serves as a foundational component, itself a precursor to flavanones, indicating a deep connection to the broader flavonoid biosynthesis network within the plant. researchgate.net The syncarpic acid portion of the molecule is typically substituted with prenyl groups, which contributes to the complexity of the final this compound structure. researchgate.net

Biogenetic Link to Flavonoid C-Ring Synthesis

A significant aspect of this compound's biosynthesis is its link to the synthesis of the C-ring of flavonoids. researchgate.net Phloroglucinol (B13840) derivatives that possess an acetate-derived aromatic nucleus, such as those in this compound, share a common biosynthetic route with this central feature of flavonoid chemistry. researchgate.net This shared pathway underscores a broader metabolic network where key intermediates can be channeled into the production of a diverse array of natural products.

Enzymatic Transformations and Reaction Mechanisms

The assembly of this compound from its precursors involves a series of sophisticated enzymatic transformations. These reactions are responsible for creating the core structure and adding the characteristic chemical groups.

Proposed Sequence of Aromatic Ring Formation and Subsequent Prenylation

Research suggests a specific sequence for the key biosynthetic steps. It is proposed that the aromatic ring of the phloroglucinol is likely formed first. researchgate.net Following the establishment of this core structure, the prenylation process occurs, where prenyl groups are attached to the molecule. researchgate.net This sequential process highlights the modular nature of the biosynthetic pathway.

Investigation of Singlet Oxygen (O2)-Induced Diels-Alder Reaction Pathway

The total synthesis of this compound has provided insights into a potential biomimetic pathway. One key step involves a spontaneous enolization and air oxidation of a precursor molecule. acs.orgnih.govacs.org This transformation is thought to proceed through a singlet oxygen (O2)-induced Diels-Alder reaction pathway. acs.orgnih.govacs.org This reaction is critical for assembling a key biosynthetic peroxide intermediate, showcasing a fascinating example of how organisms might harness reactive oxygen species for complex molecule construction. acs.orgnih.govacs.org

Comparative Biosynthetic Studies with Related Acylphloroglucinol Derivatives

The study of this compound's biosynthesis is enriched by comparing it to that of other structurally similar acylphloroglucinol derivatives. These comparative analyses help to elucidate the common and divergent steps in their formation.

This compound is classified as a unique acyclic acylphloroglucinol. sci-hub.se Its synthesis has been explored alongside other biologically significant acylphloroglucinols like watsonianones A and B, which possess potent antiplasmodial properties. acs.orgnih.gov These compounds, while related, exhibit structural differences that arise from variations in their biosynthetic pathways. For instance, watsonianones A and B feature a tetramethylcyclohexenedione scaffold and a fused bisfurano β-triketone skeleton, respectively. sci-hub.se The total syntheses of these compounds, often from a common precursor like 2,2,4,4-tetramethyl-6-(3-methylbutylidene)cyclohexane-1,3,5-trione, highlight a diversity-oriented strategy that nature may also employ. acs.orgnih.govacs.org This comparative approach provides a broader understanding of the chemical logic underlying the biosynthesis of this class of natural products.

Chemical Synthesis and Derivatization of Corymbone B

Biomimetic Total Synthesis Strategies

Biomimetic synthesis aims to mimic the proposed biosynthetic pathways of natural products. This approach can offer efficient and elegant routes to complex molecules by drawing inspiration from nature's own synthetic logic.

Diversity-Oriented Synthetic Approaches

A diversity-oriented synthesis (DOS) strategy has been instrumental in the total synthesis of corymbone B. nih.govacs.org This approach focuses on creating a variety of structurally diverse molecules from a common starting point, which is particularly useful for producing not only the target natural product but also related analogs. researchgate.netcam.ac.ukscispace.com The first biomimetic total syntheses of this compound, along with the related compounds watsonianones A and B, were achieved using a DOS strategy that allowed for high step efficiency. nih.govacs.orgresearchgate.net This methodology facilitates the rapid assembly of complex molecular architectures and provides access to libraries of related compounds for biological screening. rsc.org

Utilization of Key Synthetic Intermediates (e.g., 2,2,4,4-tetramethyl-6-(3-methylbutylidene)cyclohexane-1,3,5-trione)

The cornerstone of the biomimetic synthesis of this compound is the use of a key precursor, 2,2,4,4-tetramethyl-6-(3-methylbutylidene)cyclohexane-1,3,5-trione. nih.govacs.orgresearchgate.net This intermediate is a crucial building block that undergoes a series of transformations mimicking the proposed natural biosynthetic cascade. A significant step in this pathway is the spontaneous enolization and subsequent air oxidation of this precursor. nih.govacs.org This process is thought to proceed via a singlet oxygen-induced Diels-Alder reaction, which assembles a key biosynthetic peroxide intermediate, a critical structure on the path to this compound. nih.govacs.org

Racemic Synthesis Methodologies

The initial total syntheses of this compound produced the compound as a racemic mixture, meaning it contained an equal amount of both enantiomers. nih.govacs.orgacs.org These syntheses provided the first chemical routes to this compound and the related antiplasmodial acylphloroglucinols, watsonianones A and B. nih.govacs.org The racemic synthesis was achieved through a biomimetic, diversity-oriented strategy starting from the aforementioned 2,2,4,4-tetramethyl-6-(3-methylbutylidene)cyclohexane-1,3,5-trione. nih.govacs.org While not enantioselective, this approach was vital in confirming the structure of the natural product and providing material for biological evaluation.

Efficiency and Optimization in Synthetic Protocols

High step efficiency was a key feature of the reported total syntheses of this compound. nih.govacs.orgresearchgate.net By employing a biomimetic and diversity-oriented strategy, researchers were able to construct the complex molecular framework in a practical and rapid fashion. researchgate.net For instance, the synthesis of watsonianone B, a related compound, was achieved in a 27% isolated yield for the desired product. researchgate.net In the synthesis of similar compounds, tomentosones A and B, the use of pyridinium (B92312) p-toluenesulfonate (PPTS) in toluene (B28343) yielded a mixture of the two isomers in a combined 73% yield. researchgate.net Such protocols highlight the efficiency that can be achieved by mimicking natural reaction cascades.

Mechanistic Investigations of Synthetic Reactions (e.g., Michael Addition)

The synthesis of this compound involves key bond-forming reactions, including the Michael addition. sci-hub.se In one synthetic approach, an acylphloroglucinol intermediate is reacted with a dihydrochalcone (B1670589) precursor in the presence of a base like sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). sci-hub.se This reaction proceeds via a Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, to form the carbon skeleton of this compound. sci-hub.seresearchgate.netwikipedia.org The Michael reaction is a powerful tool in organic synthesis for creating carbon-carbon bonds. researchgate.net The mechanism involves the deprotonation of a carbon acid (the Michael donor) to form a stabilized carbanion, which then attacks the β-carbon of an activated alkene (the Michael acceptor). wikipedia.orglibretexts.org This type of reaction is thermodynamically favored and is fundamental to the construction of various 1,5-dicarbonyl compounds and other complex structures. libretexts.org

Synthesis of Analogs and Derivatives for Structure-Activity Relationship Studies

To understand the relationship between the chemical structure of this compound and its biological activity, the synthesis of analogs and derivatives is crucial. mdpi.comfrontiersin.org By systematically modifying different parts of the molecule, researchers can identify which functional groups and structural features are essential for its activity. This process is known as developing a structure-activity relationship (SAR). cam.ac.ukrsc.orgresearchgate.net

For example, in the study of related phloroglucinol (B13840) compounds like rhodomyrtosone B, numerous analogs were synthesized to enhance structural diversity, particularly by modifying the acyl side chain. researchgate.net These SAR studies revealed that a hydrophobic acyl tail on the phloroglucinol scaffold was a key requirement for antibacterial activity against MRSA strains. researchgate.net Such findings guide the design of new, potentially more potent compounds. The synthesis of these analogs often employs similar synthetic strategies to the parent natural product, such as the Knoevenagel condensation, to build the core structure before introducing modifications. researchgate.net

Table of Synthetic Analogs and Biological Activity Insights

| Compound Class | Synthetic Strategy Highlight | Key Finding from SAR Studies | Reference |

|---|---|---|---|

| Rhodomyrtosone B Analogs | Modification of the pendant acyl moiety. | A suitable hydrophobic acyl tail is a prerequisite for antibacterial activity against MRSA. | researchgate.net |

| Rhodomyrtone (B1254138) Analogs | Blocking of the C5 position with chlorine to allow for functionalization at C7 via formylation and Grignard addition. | Some C7-modified derivatives showed significant activity against multi-drug resistant Staphylococcus aureus. | researchgate.net |

| 3-Phenylcoumarin Analogs | Virtual combinatorial chemistry to design derivatives with substitutions on the coumarin (B35378) core and phenyl ring. | Identified key substitutions that enhance inhibitory activity against monoamine oxidase B (MAO-B). | frontiersin.org |

Biological Activity and Mechanistic Studies of Corymbone B

Antiplasmodial Activity Investigations

Research into the biological activities of acylphloroglucinols has revealed potential therapeutic applications, including activity against the malaria parasite, Plasmodium falciparum. While direct antiplasmodial data for corymbone B is not extensively detailed in the reviewed literature, studies on closely related acylphloroglucinols provide significant insights into the potential efficacy of this compound class.

Investigations into acylphloroglucinols have demonstrated notable in vitro activity against various strains of P. falciparum. For instance, watsonianone B, a related phloroglucinol (B13840) derivative, has shown potent inhibitory effects against the chloroquine-sensitive 3D7 strain of P. falciparum with a 50% inhibitory concentration (IC₅₀) of 0.289 μM. researchgate.net This compound also displayed significant selectivity, being over 400 times more selective for the parasite than for the human HEK 293 cell line. researchgate.net Other related compounds, such as rhodomyrtone (B1254138) A, have been assessed against both the chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains, showing IC₅₀ values of 1.84 µM and 4.00 µM, respectively. mdpi.com The antiplasmodial activity of hyperforin (B191548), another acylphloroglucinol, has also been confirmed, with an IC₅₀ value in the micromolar range against P. falciparum. researchgate.net These findings for structurally similar compounds suggest that the acylphloroglucinol scaffold, to which this compound belongs, is a promising basis for antimalarial agents.

Table 1: In Vitro Antiplasmodial Activity of Selected Acylphloroglucinols

| Compound | P. falciparum Strain | IC₅₀ (µM) |

| Watsonianone B | 3D7 (chloroquine-sensitive) | 0.289 researchgate.net |

| Rhodomyrtone A | 3D7 (chloroquine-sensitive) | 1.84 mdpi.com |

| Rhodomyrtone A | Dd2 (chloroquine-resistant) | 4.00 mdpi.com |

| Hyperforin | Not Specified | Micromolar range researchgate.net |

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For the acylphloroglucinol class, certain structural features have been identified as important for their antiplasmodial effects. A study on hyperforin and its derivatives investigated how modifications to the cyclohexatrienone system affected its activity. researchgate.net The results indicated that the antiplasmodial efficacy was not critically dependent on either its sensitivity to autooxidation or the presence of unsaturation on its prenyl residues. researchgate.net This suggests a degree of structural flexibility for maintaining activity within this chemotype. researchgate.net Further comparisons within the broader class of phloroglucinols have indicated that the specific arrangement of acyl and alkyl groups on the phloroglucinol core is a key determinant of potency, with compounds like watsonianone B showing significantly higher potency than others like usnic acid. researchgate.netresearchgate.net

Within the acylphloroglucinol family, the presence of a syncarpic acid moiety has been highlighted as a critical factor for bioactivity. mdpi.com Structural comparisons have strongly indicated that this moiety is essential for the antiplasmodial effects observed in many of these compounds. mdpi.com Syncarpic acid can be coupled to a phloroglucinol nucleus, sometimes with additional terpene units, to form a wide array of structurally diverse meroterpenoids. mdpi.comjst.go.jprsc.org The biosynthesis of these complex molecules is thought to involve the coupling of acylphloroglucinol and syncarpic acid components, which can then undergo further intramolecular reactions to create various dimeric and trimeric structures. mdpi.com The resulting compounds, built upon this syncarpic acid-phloroglucinol framework, have demonstrated a range of biological activities, including antimicrobial and antimalarial properties. mdpi.comjst.go.jp

Structure-Activity Relationship (SAR) of Acylphloroglucinol Scaffold for Antiplasmodial Activity

Neuroreceptor Binding Studies

This compound was identified during a high-throughput screening of a natural product library aimed at discovering compounds with binding affinity for neuroreceptors. researchgate.netnih.gov

The primary neuroreceptor binding activity identified for this compound is its affinity for the rat thyrotropin-releasing hormone receptor 2 (TRH-R2). researchgate.netnih.gov TRH-R2 is one of the receptor subtypes for the tripeptide hormone TRH, which is involved in regulating pituitary function and has various roles in the central nervous system. frontiersin.org In binding assays, this compound demonstrated a clear affinity for rat TRH-R2, with a reported IC₅₀ value of 19 μM. researchgate.netnih.gov Its co-isolated analogue, corymbone A, showed a slightly lower affinity with an IC₅₀ of 23 μM. researchgate.net This discovery positions this compound as a natural phloroglucinol with confirmed activity at this specific G protein-coupled receptor. researchgate.netnih.gov

Table 2: Binding Affinity of Corymbones for Rat TRH Receptor 2

| Compound | IC₅₀ (µM) |

| This compound | 19 researchgate.netnih.gov |

| Corymbone A | 23 researchgate.net |

The high-throughput screening that led to the isolation of this compound was specifically designed to find natural products with affinity for the rat TRH-R2. researchgate.net While TRH and its analogues can affect the central nervous system, the available scientific literature from this screening does not provide specific data on the binding affinity of this compound for other receptors directly involved in pain control pathways in the central and peripheral nervous systems. researchgate.net

Thyrotropin Releasing Hormone Receptor 2 (TRH-R2) Binding Affinity

Molecular Mechanisms of Action Elucidation

The elucidation of the molecular mechanisms underlying the bioactivity of this compound has identified specific pharmacological targets and the modulation of key cellular pathways. These findings provide a basis for understanding its potential therapeutic effects.

Research has identified the Thyrotropin-releasing hormone receptor (TRHR) as a pharmacological target for this compound. idrblab.netidrblab.net Specifically, studies have shown that this compound exhibits binding affinity for the TRH receptor 2 (TRHR2), a subtype of the TRH receptor. researchgate.net This interaction classifies this compound as an inhibitor of this receptor. idrblab.net The TRHR2 is a G-protein coupled receptor predominantly expressed in the central nervous system, including the spinothalamic tract and spinal cord dorsal horn, which is distinct from the pituitary TRH receptor. researchgate.net The binding of this compound to TRHR2 suggests a potential role in modulating neurological and sensory pathways. idrblab.netresearchgate.net

As an inhibitor of the Thyrotropin-releasing hormone receptor, this compound influences cellular signaling cascades associated with this receptor. idrblab.net TRHR is known to be coupled to G alpha (q) signalling events, which lead to the activation of the phosphoinositide pathway and mobilization of intracellular calcium. idrblab.netresearchgate.net Consequently, by inhibiting the receptor, this compound can modulate several downstream pathways, including:

Calcium signaling pathway idrblab.net

Neuroactive ligand-receptor interaction idrblab.net

Thyrotropin-releasing hormone receptor signaling pathway idrblab.net

These pathways are integral to various physiological processes, and their modulation by this compound underscores its potential as a bioactive compound. The interaction with TRHR2, which is linked to sensory neurons, may account for the potential antinociceptive actions observed with TRH-related compounds. researchgate.net

Identification of Pharmacological Targets

Comparative Bioactivity Profiling with Structurally Related β-Triketones and Acylphloroglucinols

This compound belongs to a class of natural products known as acylphloroglucinols, which often feature a β-triketone moiety. researchgate.netsci-hub.se Studies comparing this compound and its structural relatives have revealed important structure-activity relationships, particularly concerning their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.netnih.gov

Compounds isolated alongside this compound from Corymbia watsoniana, such as watsonianone A, watsonianone B, and watsonianone C, have also demonstrated anti-plasmodial activity. nih.gov Notably, watsonianone B was found to be a highly potent inhibitor against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. researchgate.netnih.gov

A comparative analysis suggests that the presence of both a β-triketone moiety and a phloroglucinol group enhances antiplasmodial activity when compared to β-triketone terpenoid adducts. researchgate.net For instance, torellianol A, which lacks the syncarpic acid moiety, showed no inhibition of parasite growth, indicating this structural feature is likely essential for the antiplasmodial effects observed in related compounds. researchgate.net

The table below presents a comparison of the antiplasmodial activity of this compound and related compounds.

| Compound Name | Class | Source Species | Antiplasmodial Activity (IC₅₀) |

| This compound | Acylphloroglucinol / β-Triketone | Corymbia watsoniana | Active (specific IC₅₀ not detailed in provided sources) nih.govresearchgate.net |

| Watsonianone A | β-Triketone | Corymbia watsoniana | Active nih.gov |

| Watsonianone B | β-Triketone | Corymbia watsoniana | 0.289 μM (vs. Pf 3D7) researchgate.netnih.gov |

| Watsonianone C | β-Triketone | Corymbia watsoniana | Active nih.gov |

| Torellianone C-F | β-Triketone-flavanone hybrid | Corymbia torelliana | 3.2 to 16.6 μM (vs. Pf 3D7) researchgate.net |

| Torellianol A | Tetrahydroxycyclohexane | Corymbia torelliana | Inactive researchgate.net |

| (4S)-Ficifolidione | β-Triketone | Corymbia torelliana | Limited activity (3.2 to 16.6 μM range) researchgate.net |

| (4R)-Ficifolidione | β-Triketone | Corymbia torelliana | Limited activity (3.2 to 16.6 μM range) researchgate.net |

| Kunzeanone A | β-Triketone-flavanone | Corymbia torelliana | Limited activity (3.2 to 16.6 μM range) researchgate.net |

This comparative data highlights the significance of the specific chemical scaffold shared by these natural products in determining their biological activity.

Preclinical Research and Lead Compound Development

In Vitro Pharmacological Assessment

The preclinical evaluation of corymbone B has centered on in vitro assays to determine its biological activities and identify potential therapeutic targets. These studies are foundational in understanding the compound's mechanism of action and its potential for further development.

Initial screening of a natural product library identified this compound from the flowers of Corymbia peltata as having an affinity for the rat thyrotropin-releasing hormone receptor 2 (TRH-R2). researchgate.net A cell-based assay was used to determine the binding affinity, revealing an IC₅₀ value of 19 μM, which indicates its ability to engage this specific receptor. researchgate.net

Furthermore, this compound has been investigated for its anti-plasmodial properties. acs.org Assays using chloroquine-resistant (Dd2) and sensitive (3D7) strains of Plasmodium falciparum, the parasite responsible for malaria, have confirmed its activity. researchgate.netresearchgate.net While specific pathway details for this compound's anti-plasmodial action are not fully elucidated, related acylphloroglucinols like watsonianone B have been shown to be predominantly active against the young ring stages of the parasite's lifecycle. researchgate.netresearchgate.net The evaluation of antimalarial compounds often involves measuring parasite growth over a set period using methods like the lactate (B86563) dehydrogenase (LDH) assay, which quantifies metabolic activity. acs.org

General methodologies for confirming target engagement in a cellular context include advanced techniques like the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA). nih.govselvita.compromega.comlabroots.com These platforms provide quantitative data on a compound's ability to enter a cell and bind to its protein target, which is a critical step in validating hits from initial screens. discoverx.com

The potency of a compound is a measure of the concentration required to produce a specific biological effect, often expressed as the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀). Selectivity, on the other hand, refers to a compound's ability to interact with its intended target over other, off-target molecules, which is critical for minimizing potential side effects.

For this compound, the following potency has been reported:

TRH-R2 Binding Affinity: IC₅₀ of 19 μM. researchgate.net

This compound was co-isolated from Corymbia watsoniana with several analogues, including the potent anti-plasmodial agent watsonianone B. researchgate.net A comparison of the activity of these closely related compounds highlights the structural nuances that determine potency and selectivity. Watsonianone B was found to be a highly potent inhibitor of P. falciparum growth, demonstrating significant selectivity against the human embryonic kidney cell line HEK 293. researchgate.netresearchgate.netresearchgate.net This high selectivity index is a desirable characteristic for a drug lead, as it suggests a wider therapeutic window.

Below is a comparative table of the reported anti-plasmodial activity and selectivity for compounds isolated alongside this compound.

| Compound | Target/Assay | Potency (IC₅₀) | Selectivity Index (vs. HEK 293 cells) |

| This compound | P. falciparum | Described as having potent anti-plasmodial activity; specific IC₅₀ not detailed in cited sources. acs.org | Not specified |

| Watsonianone B | P. falciparum (3D7 strain) | 0.289 μM researchgate.net | >400-fold researchgate.net |

| Albopunctatone | P. falciparum (3D7 strain) | 4.4 μM researchgate.net | Inactive against human cell lines up to 40 μM researchgate.net |

This table was created based on data from the referenced articles.

Cell-Based Assays for Target Engagement and Pathway Modulation

Potential as a Lead Compound for Therapeutic Applications

A lead compound is a chemical starting point for the development of a new drug. nih.govnih.gov this compound, as a natural product with demonstrated biological activity, represents a potential lead for different therapeutic areas. ontosight.ai

Its confirmed anti-plasmodial activity makes it a candidate for the development of new antimalarial drugs. acs.orgresearchgate.net The emergence of drug-resistant malaria parasites necessitates the discovery of novel chemotypes, and natural products like this compound provide unique structural scaffolds. acs.org The successful biomimetic total synthesis of this compound is a critical achievement, as it ensures a renewable supply for further research and, more importantly, provides a chemical framework for creating new derivatives. acs.org

Additionally, its affinity for the TRH-R2 receptor suggests a potential, though less potent, role in modulating central nervous system pathways, as this receptor is primarily found in the CNS. researchgate.net The acylphloroglucinol class of compounds, to which this compound belongs, is known for a wide range of biological effects, including antimicrobial and cytotoxic activities, further broadening its potential applications. researchgate.netacs.org

Rational Drug Design Based on Established Structure-Activity Relationships

Rational drug design is an inventive process that leverages knowledge of a biological target and the structure-activity relationships (SARs) of existing ligands to create more potent and selective drugs. wikipedia.orgstudysmarter.co.uknih.gov SAR studies correlate specific structural features of a molecule with its biological activity. mdpi.comnih.gov

For the acylphloroglucinol class of compounds, including this compound, SAR can be inferred by comparing the structures of co-isolated natural analogues with their corresponding bioactivities. molaid.com For instance, the high anti-plasmodial potency of watsonianone B (a fused bisfurano β-triketone) compared to other related compounds suggests that its specific heterocyclic core is a key determinant for activity. researchgate.netresearchgate.net

The development of a quantitative structure-activity relationship (QSAR) model is a more advanced form of this analysis, creating a mathematical correlation between chemical structure and biological effect. nih.gov While a specific QSAR model for this compound has not been detailed, the principles would involve systematically modifying its core structure—such as the acyl chain and the substitution pattern on the phloroglucinol (B13840) ring—and measuring the resulting changes in anti-plasmodial or receptor-binding activity. rsc.org This process allows researchers to build a predictive model to guide the synthesis of optimized compounds. mdpi.com

Exploration of Derivatization for Enhanced Bioactivity and Specificity

Derivatization is the process of chemically modifying a lead compound to improve its properties, such as enhancing its potency, increasing its selectivity, or optimizing its pharmacokinetic profile. ucas.ac.cn The existence of a total synthesis for this compound is the gateway to such explorations. acs.orgacs.org

Medicinal chemistry campaigns can now use the this compound scaffold to systematically explore derivatization. For example, to improve its anti-plasmodial activity, chemists could synthesize a library of analogues with variations in the acyl side chain or modifications to the cyclohexatrione core. These new compounds would then be tested to identify which chemical changes lead to enhanced potency and selectivity, building upon the established SAR. acs.org

A relevant strategy employed for the related myrtucommulone class of acylphloroglucinols involved synthesizing a biotin-linked derivative. uni-saarland.de This type of derivatization creates a molecular probe that can be used in affinity-based pull-down experiments to identify the specific cellular protein targets of the compound, a crucial step in understanding its mechanism of action and enhancing specificity through targeted design. uni-saarland.de

Future Directions and Emerging Research Avenues

Advanced Synthetic Methodologies and Scalability

While the total synthesis of corymbone B has been achieved, current methodologies present challenges for large-scale production. sci-hub.seresearchgate.net The first biomimetic total syntheses of this compound, along with the related antiplasmodial compounds watsonianones A and B, have been accomplished, providing a foundational strategy for its creation in the laboratory. researchgate.netresearchgate.netresearchgate.net These syntheses were part of a diversity-oriented strategy, highlighting the potential for creating analogues. researchgate.net One approach utilized a Michael addition reaction to furnish this compound. sci-hub.se

However, for this compound to transition from a laboratory curiosity to a viable therapeutic lead, the development of more efficient and scalable synthetic routes is paramount. Future research will likely focus on:

Asymmetric Synthesis: Developing methods to produce specific stereoisomers of this compound with high enantioselectivity, which is crucial as different stereoisomers can exhibit varied biological activities and potencies. numberanalytics.com

Flow Chemistry: Implementing continuous flow chemistry processes could offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch methods. rsc.org This technique allows for precise control over reaction parameters, potentially leading to higher yields and purity. numberanalytics.com

Overcoming the hurdles of scalable synthesis is a critical step toward enabling extensive preclinical and potential clinical evaluation of this compound and its derivatives. rsc.org

Integration of Omics Technologies in Biological Studies

To fully understand the therapeutic potential of this compound, it is essential to elucidate its mechanism of action and identify its molecular targets within the cell. Omics technologies, which provide a global analysis of biological molecules, offer a powerful approach to achieve this. humanspecificresearch.orgnih.govcreative-proteomics.com These technologies can provide a comprehensive view of the biological system's response to the compound. nih.govfrontiersin.org

Future research directions will likely involve the integration of various omics platforms:

Proteomics: To identify the specific proteins that directly bind to this compound. This can help in pinpointing its primary targets and understanding its mechanism of action.

Transcriptomics: To analyze changes in gene expression in cells treated with this compound. This can reveal the cellular pathways that are modulated by the compound, offering insights into its broader biological effects. nih.gov

Metabolomics: To study the alterations in metabolic pathways upon treatment with this compound. This can help to understand the downstream functional consequences of the compound's interaction with its targets. humanspecificresearch.org

Genomics: To investigate how an organism's genetic makeup might influence its response to this compound, which is a key aspect of personalized medicine. researchgate.net

By combining data from these different omics approaches, researchers can construct a detailed picture of how this compound functions at a systemic level, accelerating the identification of its therapeutic targets and potential off-target effects. frontiersin.org

Exploration of Novel Pharmacological Targets and Undiscovered Bioactivities

Currently, the known bioactivities of this compound include antiplasmodial activity against Plasmodium falciparum and binding affinity for the thyrotropin-releasing hormone receptor 2 (TRHR-2). researchgate.netresearchgate.net However, its structural complexity suggests that it may interact with multiple biological targets, leading to a wider range of pharmacological effects than is currently known.

Future research should focus on:

Expanded Bioactivity Screening: Testing this compound against a diverse panel of biological targets, including enzymes, receptors, and ion channels, to uncover novel activities. nih.govmdpi.com Related phloroglucinol (B13840) compounds have shown a variety of biological effects, including antibacterial, antioxidant, and anti-inflammatory properties, suggesting that this compound may also possess such activities. researchgate.netresearchgate.netresearchgate.net

Target Deconvolution: For any newly discovered bioactivities, identifying the specific molecular targets responsible is crucial. This can involve techniques such as affinity chromatography and proteomics.

Therapeutic Area Expansion: Investigating the potential of this compound in other disease contexts beyond malaria and neurological applications. For instance, its potential anti-inflammatory or anticancer properties could be explored based on the activities of similar compounds.

The discovery of new pharmacological targets and bioactivities would significantly broaden the potential therapeutic applications of this compound. mdpi.comresearchgate.netmdpi.com

Computational Drug Discovery and Chemoinformatic Applications

Computational methods are invaluable tools in modern drug discovery, capable of accelerating the process and reducing costs. azolifesciences.comnih.gov For this compound, these approaches can provide significant insights and guide further experimental work.

Key applications in future research include:

Molecular Docking and Dynamics: Simulating the interaction of this compound with known and potential protein targets to predict binding affinities and modes of interaction. nih.govgsconlinepress.com This can help to rationalize its observed biological activities and identify new potential targets.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models for this compound and its analogues to understand the relationship between their chemical structures and biological activities. gsconlinepress.com These models can then be used to computationally design new derivatives with improved potency and selectivity.

Virtual Screening: Using the structure of this compound as a query to search large chemical databases for other compounds with similar structural features or predicted activities. azolifesciences.com This can lead to the discovery of novel chemical scaffolds with similar therapeutic potential.

ADMET Prediction: Employing chemoinformatic tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. nih.govresearchgate.net This can help to identify potential liabilities early in the drug discovery process.

By integrating these computational and chemoinformatic approaches, researchers can make more informed decisions, prioritize experiments, and accelerate the development of this compound as a potential therapeutic agent. researchgate.netresearchgate.netwiley.com

Q & A

Q. What are the established methodologies for isolating and characterizing Corymbone B from natural sources?

this compound isolation typically involves solvent extraction (e.g., ethanol or methanol), followed by chromatographic techniques like column chromatography or HPLC for purification. Characterization employs spectroscopic methods (NMR, IR, and mass spectrometry) and comparison with published data . Researchers must validate purity using melting point analysis or HPLC and reference existing protocols for reproducibility .

Q. How can researchers address conflicting data in existing literature on this compound’s bioactivity?

Systematic literature reviews (SLRs) should be conducted to identify contradictions, focusing on variables like assay conditions (e.g., cell lines, concentrations), compound purity, and statistical methods. Meta-analyses may reconcile discrepancies by quantifying effect sizes and heterogeneity across studies . Replicating key experiments under standardized conditions is critical to verifying claims .

Q. What gaps exist in the current understanding of this compound’s structural-activity relationships (SAR)?

Gaps often arise from limited synthetic analogs or insufficient mechanistic studies. Researchers should prioritize synthesizing derivatives with modifications to functional groups (e.g., hydroxyl or ketone moieties) and evaluate their bioactivity using in vitro assays. Computational modeling (e.g., molecular docking) can predict binding affinities to target proteins, guiding SAR hypotheses .

Q. Which experimental models are most suitable for preliminary evaluation of this compound’s pharmacological potential?

In vitro models (e.g., cancer cell lines, enzyme inhibition assays) provide rapid screening, while in vivo models (rodent studies) assess bioavailability and toxicity. Researchers must justify model selection based on the compound’s hypothesized mechanism (e.g., anti-inflammatory vs. antiproliferative) and align with established protocols for comparability .

Advanced Research Questions

Q. How can researchers optimize this compound’s yield in synthetic pathways while maintaining stereochemical integrity?

Reaction optimization involves testing catalysts (e.g., chiral catalysts), solvents, and temperatures to enhance enantioselectivity. Techniques like circular dichroism (CD) and X-ray crystallography confirm stereochemistry, while DOE (Design of Experiments) identifies critical variables affecting yield . Green chemistry principles (e.g., microwave-assisted synthesis) may improve efficiency .

Q. What strategies mitigate batch-to-batch variability in this compound production for preclinical studies?

Implement stringent quality control (QC) protocols, including HPLC purity checks (>95%), reference standards, and stability studies under varying storage conditions. Statistical process control (SPC) charts can monitor variability, and Good Laboratory Practice (GLP) guidelines ensure consistency .

Q. How should contradictory pharmacokinetic data for this compound be resolved to advance translational research?

Comparative pharmacokinetic studies in multiple species (e.g., rodents, non-human primates) under controlled dosing regimens are essential. Use LC-MS/MS for precise quantification of plasma concentrations and physiologically based pharmacokinetic (PBPK) modeling to extrapolate human absorption parameters. Address interspecies metabolic differences via metabolite profiling .

Q. What computational approaches are effective for predicting this compound’s off-target interactions and toxicity?

Molecular dynamics simulations and machine learning models (e.g., DeepTox) can predict off-target binding. Validate predictions with in vitro toxicity assays (e.g., hERG channel inhibition, hepatocyte viability). Network pharmacology analysis identifies potential multi-target effects, reducing late-stage attrition risks .

Methodological Considerations

- Literature Synthesis : Use PRISMA guidelines for SLRs to ensure transparency in study selection and bias assessment .

- Statistical Rigor : Power analysis (e.g., G*Power) determines sample sizes for in vivo studies, minimizing Type II errors .

- Data Reproducibility : Publish raw datasets and detailed protocols in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.